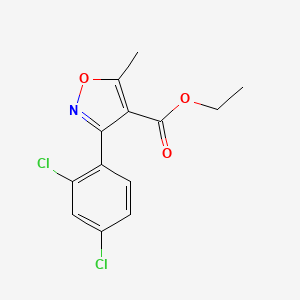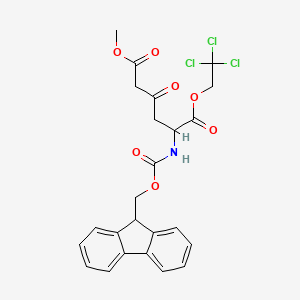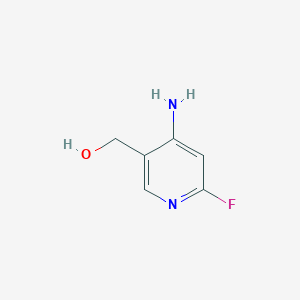
(4-Amino-6-fluoropyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-6-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H7FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-fluoropyridin-3-yl)methanol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) under specific conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced fluorinating agents and catalysts to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-6-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group (-OH) to a carbonyl group (C=O).
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
(4-Amino-6-fluoropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Amino-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological processes .
Comparison with Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Another fluorinated pyridine derivative with similar chemical properties.
2-Fluorobenzyl alcohol: A related compound with a fluorine atom on a benzene ring instead of a pyridine ring.
Uniqueness: (4-Amino-6-fluoropyridin-3-yl)methanol is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
(4-amino-6-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
ZCLKIVMWOGOOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


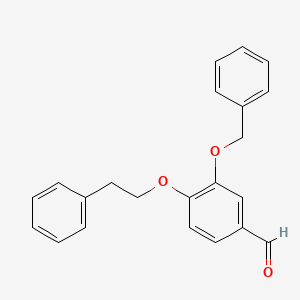
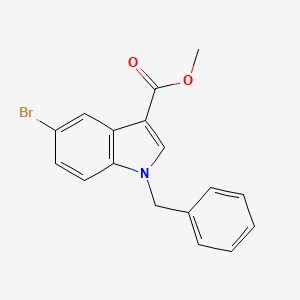


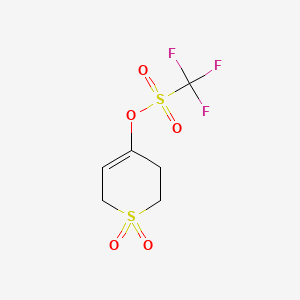
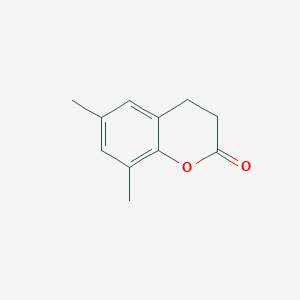
![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
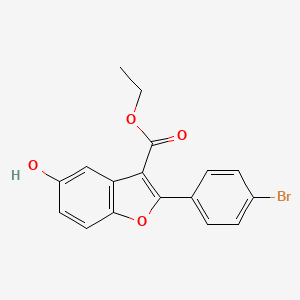

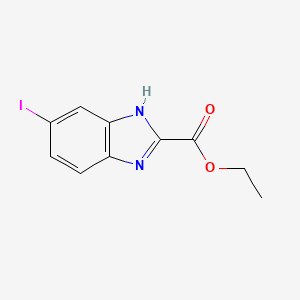

![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
